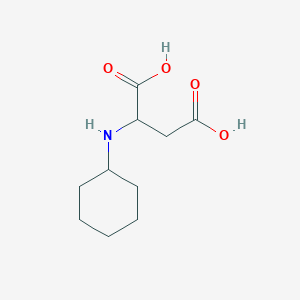

N-Cyclohexyl aspartic acid

Description

Historical Context and Academic Significance of N-Alkylated Amino Acids

The study of N-alkylated amino acids dates to early investigations into peptide stability and bioavailability. Conventional ribosomal synthesis struggles to incorporate N-alkylated residues due to steric hindrance and incompatibility with translation machinery. Early work focused on simple N-methylated amino acids, but the introduction of bulkier alkyl groups, such as cyclohexyl, required innovative chemical strategies.

A breakthrough came with the development of post-translational modification techniques. Researchers demonstrated that masking charged groups on N-alkyl amino acid precursors enabled ribosomal incorporation, followed by enzymatic or chemical unmasking. For example, N-cyclohexyl aspartic acid precursors with protected carboxylates could be inserted into peptides via in vitro translation systems, then deprotected to yield functionalized products. Parallel advances in biocatalysis expanded synthetic access. Ketone reductases and transaminases were engineered to catalyze asymmetric reductive amination between α-keto acids and cyclohexylamine, producing enantiopure this compound derivatives.

The table below summarizes key synthetic approaches for N-alkylated amino acids:

These methodologies underscored the academic significance of N-alkylated amino acids as tools to overcome limitations in peptide therapeutics. The cyclohexyl group, in particular, offered a balance of hydrophobicity and conformational rigidity, enhancing peptide interactions with biological targets.

Properties

Molecular Formula |

C10H17NO4 |

|---|---|

Molecular Weight |

215.25 g/mol |

IUPAC Name |

2-(cyclohexylamino)butanedioic acid |

InChI |

InChI=1S/C10H17NO4/c12-9(13)6-8(10(14)15)11-7-4-2-1-3-5-7/h7-8,11H,1-6H2,(H,12,13)(H,14,15) |

InChI Key |

ZFYIQPIHXRFFCZ-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)NC(CC(=O)O)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of N-Cyclohexyl Aspartic Acid

Enzymatic Asymmetric Synthesis Using C-N Lyases

Recent advances have demonstrated the use of biocatalysts such as ethylenediamine-N,N'-disuccinic acid lyase (EDDS lyase) and engineered methylaspartate ammonia lyase variant (MAL-Q73A) for the asymmetric synthesis of N-cycloalkyl-substituted L-aspartic acids, including this compound.

Reaction Overview

- Substrates: Fumaric acid and cyclohexylamine (or other cycloalkyl amines)

- Enzymes: EDDS lyase (wild-type) and MAL-Q73A (engineered variant)

- Conditions: Aqueous buffer at pH 9.0, room temperature, with MgCl2 as cofactor

- Reaction Time: Approximately 5 days

- Outcome: Enantiomerically pure this compound (>99% enantiomeric excess)

Mechanism and Selectivity

The enzymes catalyze the hydroamination of fumarate by cyclohexylamine, forming the N-substituted L-aspartic acid with high stereoselectivity. EDDS lyase exhibits broad substrate promiscuity, accommodating various cycloalkyl amines including six-membered rings like cyclohexyl.

Experimental Procedure (Representative)

- Prepare a reaction mixture with fumaric acid (10 mM), cyclohexylamine (100 mM), MgCl2 (20 mM), and enzyme (0.1 mol% relative to fumaric acid) in demineralized water.

- Adjust pH to 9.0.

- Incubate at room temperature for 5 days.

- Stop reaction by heating at 70 °C for 10 minutes.

- Monitor progress by ^1H NMR spectroscopy.

- Isolate product by standard purification techniques.

Yields and Enantiomeric Purity

| Entry | Amine Substrate | Conversion (%) | Isolated Yield (%) | Enantiomeric Excess (e.e.) (%) |

|---|---|---|---|---|

| Cyclohexylamine | Cyclohexylamine | ~85% | ~54% | >99% |

Chemical Synthesis via Acylation of L-Aspartic Acid Derivatives

Though direct preparation of this compound via chemical methods is less commonly reported, analogous methods for N-acetyl-L-aspartic acid provide valuable insights into chemical functionalization of the amino group of aspartic acid.

General Methodology

- Step 1: Protection of L-aspartic acid by reaction with hexafluoroacetone in solvents such as DMSO, dioxane, or tetrahydrofuran at 10–50 °C.

- Step 2: Acylation or substitution of the protected intermediate with an acylation reagent (e.g., acetic anhydride or acetyl chloride) in the presence of an organic base (triethylamine, N-methylmorpholine, or N,N-diisopropylethylamine).

- Step 3: Deprotection and acid treatment with inorganic acids (hydrochloric or sulfuric acid) followed by neutralization and recrystallization.

Though this method is optimized for N-acetyl derivatives, it can be adapted for N-cyclohexyl substitution by replacing the acylation reagent with cyclohexylamine or its activated derivatives under suitable conditions.

Example Reaction Conditions

| Step | Reagents & Conditions | Solvent | Temperature | Notes |

|---|---|---|---|---|

| 1 | L-aspartic acid + hexafluoroacetone | DMSO, dioxane, or THF | 10–50 °C | Formation of protected intermediate |

| 2 | Intermediate + acylation reagent + organic base | Dichloromethane, dichloroethane, or chloroform | 0–50 °C | Acylation or substitution step |

| 3 | Intermediate + inorganic acid + water | Dioxane or THF | 20–80 °C | Deprotection and acid treatment |

Advantages and Limitations

- Advantages: Short reaction steps, high yield, low waste, and good product quality.

- Limitations: Requires careful control of reaction conditions; adaptation needed for bulky N-cyclohexyl substitution.

Comparative Analysis of Preparation Methods

| Feature | Enzymatic Synthesis (EDDS lyase / MAL-Q73A) | Chemical Synthesis (Acylation) |

|---|---|---|

| Substrate Specificity | High for cycloalkyl amines including cyclohexylamine | Broad, but less selective |

| Stereoselectivity | Excellent (>99% e.e.) | Depends on chiral control; often racemic |

| Reaction Conditions | Mild, aqueous, ambient temperature | Organic solvents, elevated temperatures |

| Environmental Impact | Green, minimal waste | Uses organic solvents and reagents |

| Yield | Moderate to good (up to ~85% conversion) | High yield reported for acetyl derivatives |

| Scalability | Amenable to scale-up with enzyme optimization | Established chemical scale-up possible |

Research Findings and Notes

- EDDS lyase shows broad substrate promiscuity, efficiently catalyzing the addition of cyclohexylamine to fumarate to yield N-cyclohexyl-L-aspartic acid with high enantiomeric purity.

- MAL-Q73A, an engineered variant of methylaspartate ammonia lyase, also catalyzes this transformation but with slightly different substrate scope and efficiency.

- Chemical methods for N-acetyl-L-aspartic acid involve protection, acylation, and deprotection steps with well-defined reaction parameters, which can be adapted for N-cyclohexyl substitution with appropriate reagents.

- Enzymatic methods offer a sustainable alternative to traditional chemical synthesis, especially for chiral amino acid derivatives with complex substituents.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: N-Cyclohexyl aspartic acid can undergo oxidation reactions, particularly at the cyclohexyl group, leading to the formation of cyclohexanone derivatives.

Reduction: Reduction reactions can target the carboxyl groups, converting them to alcohols.

Substitution: The amino group can participate in substitution reactions, forming various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products:

Oxidation: Cyclohexanone derivatives.

Reduction: Alcohol derivatives.

Substitution: Various N-substituted derivatives.

Scientific Research Applications

Chemistry:

Synthesis of Peptides: N-Cyclohexyl aspartic acid is used in the synthesis of N-linked glycopeptides, which are important in studying protein-carbohydrate interactions.

Biology:

Enzyme Studies: It serves as a model compound in studying enzyme-substrate interactions, particularly in the context of aspartic proteases.

Medicine:

Drug Development: The compound is explored for its potential in developing new pharmaceuticals, especially those targeting specific enzymes or receptors.

Industry:

Biocatalysis: this compound is used in biocatalytic processes to produce high-value chemicals and intermediates.

Mechanism of Action

The mechanism of action of N-Cyclohexyl aspartic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The cyclohexyl group enhances its binding affinity and specificity, leading to more effective inhibition or activation of the target. The pathways involved include enzyme catalysis and receptor-mediated signaling .

Comparison with Similar Compounds

Aspartic Acid vs. Glutamic Acid

Aspartic acid (C₄H₇NO₄) and glutamic acid (C₅H₉NO₄) differ in side-chain length: aspartic acid has a two-carbon side chain, while glutamic acid has a three-carbon chain. Molecular dynamics (MD) simulations show that shorter aspartic acid side chains in polyelectrolyte brushes reduce interactions with surfaces compared to glutamic acid. This difference affects sorption capacity and structural responses to salts .

| Property | Aspartic Acid | Glutamic Acid |

|---|---|---|

| Side-chain length | 2 carbons | 3 carbons |

| Hydrophilicity | High (two -COOH) | High (two -COOH) |

| Sorption capacity* | Lower | Higher |

| Applications | Peptide synthesis, polyelectrolytes | Food additives, neurotransmitter |

N-Cyclohexyl Aspartic Acid vs. N-Cyclohexylsulfamic Acid

N-Cyclohexylsulfamic acid (CAS 100-88-9) replaces aspartic acid’s carboxyl group with a sulfonyl group (-SO₃H). It has a molecular weight of 179.23 g/mol (C₆H₁₃NO₃S) and is used in industrial applications. Unlike aspartic acid derivatives, it lacks chiral centers and exhibits distinct acidity (pKa ~1-2 for sulfonic acids vs. ~3.9 for aspartic acid) .

| Property | This compound Derivative* | N-Cyclohexylsulfamic Acid |

|---|---|---|

| Functional groups | -NH-Cyclohexyl, -COOH | -NH-Cyclohexyl, -SO₃H |

| Molecular weight | 315.366 g/mol | 179.23 g/mol |

| Solubility | Likely lower (hydrophobic cyclohexyl) | No data available |

| Applications | Peptide synthesis | Catalysts, surfactants |

Aspartic Acid vs. Asparagine

Asparagine (Asn, N) replaces aspartic acid’s β-carboxyl group with an amide. Substitutions like D176N (aspartic acid → asparagine) in enzymes reduce catalytic activity due to loss of acidic properties, highlighting the critical role of aspartic acid’s carboxyl group in hydrogen bonding or catalysis .

Role of Cyclohexyl Modifications

The cyclohexyl group in this compound derivatives introduces steric hindrance and hydrophobicity. For example:

- Steric effects : The bulky cyclohexyl group may hinder interactions with enzymes or surfaces, as seen in polyelectrolyte brushes where side-chain length and structure dictate sorption .

- Solubility : While aspartic acid is water-soluble, cyclohexyl derivatives like N-Boc-L-aspartic acid 4-cyclohexyl ester are likely less soluble in aqueous environments, favoring organic solvents .

Q & A

Q. What are the standard synthetic routes for preparing N-Cyclohexyl aspartic acid, and what are their critical reaction conditions?

this compound can be synthesized via coupling reactions between aspartic acid derivatives and cyclohexylamine. Key steps include:

- Dehydration : Cyclohexylamine is reacted with maleic anhydride derivatives under controlled heat (e.g., 90–120°C) to form intermediates like N-Cyclohexyl maleimide, followed by hydrolysis to yield the final product .

- Catalytic conditions : Acid catalysts (e.g., H₂SO₄) or coupling agents (e.g., DCC) improve reaction efficiency. Solvent selection (e.g., DMF, THF) and inert atmospheres (N₂/Ar) prevent side reactions .

- Purification : Column chromatography or recrystallization ensures high purity (>98%), validated via melting point analysis .

Q. Which analytical techniques are most effective for characterizing this compound, and how are they implemented?

- Chromatography : Reverse-phase HPLC with UV detection (λ = 210–254 nm) separates enantiomers and quantifies purity. Retention time matching against certified standards (e.g., Cayman Chemical) is critical .

- Spectroscopy :

- NMR : ¹H/¹³C NMR identifies stereochemistry and functional groups (e.g., cyclohexyl protons at δ 1.2–1.8 ppm, aspartyl carboxyls at δ 170–175 ppm) .

- Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ = 230.15 g/mol) and fragmentation patterns .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Personal protective equipment (PPE) : Gloves (nitrile), goggles, and lab coats are mandatory. Use fume hoods for volatile intermediates .

- Storage : Store in airtight containers at 2–8°C to prevent degradation. Avoid prolonged exposure to light/moisture .

- Waste disposal : Neutralize acidic byproducts before disposal. Follow EPA/DOT guidelines for hazardous organic waste .

Advanced Research Questions

Q. How can researchers resolve discrepancies in stereochemical analysis during this compound synthesis?

- Chiral chromatography : Use chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) to separate enantiomers. Compare retention times with optically pure standards .

- X-ray crystallography : Resolve absolute configuration by growing single crystals in polar solvents (e.g., ethanol/water mixtures) .

- Circular dichroism (CD) : Correlate CD spectra (e.g., Cotton effects at 210–230 nm) with known stereoisomers .

Q. What strategies optimize reaction yields in multi-step syntheses of this compound derivatives?

- Molar ratio optimization : A 1:1.2 molar ratio of aspartic acid to cyclohexylamine minimizes unreacted starting material .

- Catalyst screening : Test Brønsted acids (e.g., p-toluenesulfonic acid) vs. Lewis acids (e.g., ZnCl₂) to enhance coupling efficiency .

- Temperature gradients : Stepwise heating (e.g., 50°C → 90°C) reduces side reactions like cyclization or decomposition .

Q. How should contradictory data between spectroscopic methods (e.g., NMR vs. IR) be addressed during structural elucidation?

- Cross-validation : Replicate analyses using alternative techniques (e.g., 2D NMR for ambiguous proton assignments) .

- Sample purity : Re-purify the compound via preparative HPLC to remove contaminants affecting spectral clarity .

- Computational modeling : Compare experimental IR/NMR data with DFT-calculated spectra (e.g., Gaussian 16) to identify mismatches .

Q. What experimental designs mitigate challenges in quantifying this compound in complex matrices (e.g., biological samples)?

- Derivatization : Use dansyl chloride or FMOC-Cl to enhance HPLC/UV detection sensitivity .

- Internal standards : Spike samples with isotopically labeled analogs (e.g., ¹³C-aspartic acid) for accurate quantification via LC-MS .

- Matrix-matched calibration : Prepare standards in mimic matrices (e.g., serum) to account for ion suppression/enhancement effects .

Data Analysis and Reporting

Q. How can researchers statistically validate the reproducibility of this compound synthesis protocols?

- ANOVA : Compare yields across triplicate experiments (p < 0.05 threshold) to assess variability .

- Control experiments : Include negative controls (e.g., no catalyst) to identify confounding factors .

- Error propagation analysis : Calculate combined uncertainties for reaction parameters (e.g., temperature ±2°C, molarity ±0.05 M) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.